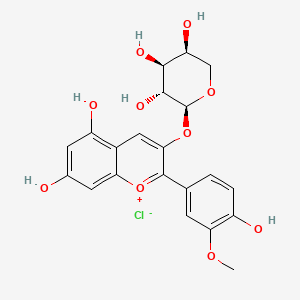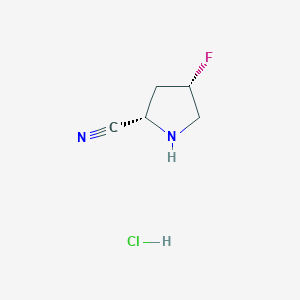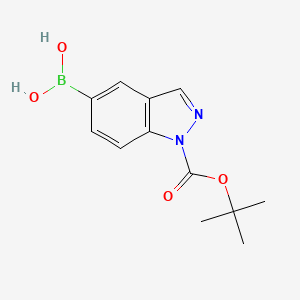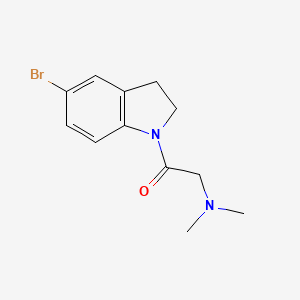
芍药苷 3-阿拉伯糖苷
描述
Peonidin 3-arabinoside is a type of anthocyanin, a class of compounds that are water-soluble pigments found in many plants . The molecular formula of Peonidin 3-arabinoside is C21H21ClO10 . It is known for its potential health benefits and is commonly found in dietary sources, including fruits, seeds, and beverages .
Molecular Structure Analysis
Peonidin 3-arabinoside has a molecular weight of 468.838 Da and a monoisotopic mass of 468.082336 Da . It has four defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.科学研究应用
花青素成分和分布
- 芍药苷 3-阿拉伯糖苷被确定为各种植物物种中花青素色素的成分。例如,它存在于芦苇中,这是一种草类,表明在植物王国中具有独特的生化特征。这种化合物存在于不同的物种中,表明其在植物生物学和分类学中具有潜在意义 (Clifford 和 Harborne,1967 年)。
埃里卡属的花色素
- 在杜鹃花科的埃里卡属中,芍药苷 3-阿拉伯糖苷被确定为一种主要的花色素。这突出了它在这些植物的着色和潜在的生态相互作用中的作用 (Crowden 和 Jarman,1976 年)。
潜在的抗癌特性
- 最近的研究探索了芍药苷 3-阿拉伯糖苷作为一种天然抗癌化合物的潜力。计算机模拟研究表明,它在结合 ALK5 受体方面显示出前景,而 ALK5 受体参与癌症进展。这为癌症研究和治疗开发提供了新的途径 (Kurter 等人,2022 年)。
在蔓越莓的遗传多样性和育种中的作用
- 一项针对美国蔓越莓的研究表明,芍药苷 3-阿拉伯糖苷和其他花青素在不同的蔓越莓种质资源中差异很大。这种差异对于了解遗传多样性和育种目的至关重要,尤其是在提高蔓越莓的营养和美学价值方面 (Vorsa 等人,2003 年)。
在人体中的吸收和代谢
- 一项关于老年女性花青素吸收和代谢的研究发现,芍药苷 3-阿拉伯糖苷和其他花青素在食用后会被代谢和排出。这项研究对于了解膳食花青素的生物利用度和健康益处至关重要 (Wu、Cao 和 Prior,2002 年)。
未来方向
Research on Peonidin 3-arabinoside and other anthocyanins is ongoing, with a focus on understanding their biosynthesis, metabolism, and health benefits . Future research directions may include detailed studies on the synthesis and metabolic pathways of Peonidin 3-arabinoside, as well as its potential applications in medicine and nutrition .
作用机制
Target of Action
Peonidin 3-arabinoside has been found to interact with several targets in the body. One of the primary targets is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes .
Mode of Action
Peonidin 3-arabinoside interacts with its targets, such as tyrosinase, through a process known as binding. The compound exhibits a strong binding affinity for tyrosinase, which results in the inhibition of the enzyme . This interaction can lead to changes in the activity of the enzyme, potentially influencing the production of melanin .
Biochemical Pathways
The interaction of Peonidin 3-arabinoside with tyrosinase affects the melanin synthesis pathway. By inhibiting tyrosinase, Peonidin 3-arabinoside can potentially reduce the production of melanin . This could have implications for conditions related to melanin production, such as hyperpigmentation disorders.
Pharmacokinetics
The pharmacokinetics of Peonidin 3-arabinoside, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. According to in-silico drug-likeness analysis, Peonidin 3-arabinoside was found to comply with both Lipinski’s rule of five and Ghose variations, which are rules used to predict the drug-likeness of a compound .
Result of Action
The molecular and cellular effects of Peonidin 3-arabinoside’s action are primarily related to its inhibitory effect on tyrosinase. By inhibiting this enzyme, Peonidin 3-arabinoside can potentially influence the production of melanin, leading to changes in pigmentation .
Action Environment
The action, efficacy, and stability of Peonidin 3-arabinoside can be influenced by various environmental factors. For instance, anthocyanins like Peonidin 3-arabinoside are known to be pH-sensitive, changing color as pH rises . This could potentially affect the visibility of its effects in certain applications.
生化分析
Biochemical Properties
Peonidin 3-arabinoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . These interactions help in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, peonidin 3-arabinoside can bind to proteins like bovine serum albumin, altering their structure and function .
Cellular Effects
Peonidin 3-arabinoside exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For example, peonidin 3-arabinoside can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to reduced expression of pro-inflammatory cytokines. Furthermore, peonidin 3-arabinoside affects gene expression by modulating the activity of transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, peonidin 3-arabinoside exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their activity . For instance, peonidin 3-arabinoside has been shown to inhibit the activity of enzymes like tyrosinase, which is involved in melanin synthesis . This inhibition can lead to reduced melanin production, contributing to its potential use in skin-whitening products. Additionally, peonidin 3-arabinoside can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peonidin 3-arabinoside can vary over time. Studies have shown that peonidin 3-arabinoside is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Over time, its antioxidant activity may decrease due to degradation. Long-term studies have also indicated that peonidin 3-arabinoside can have sustained effects on cellular function, such as prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of peonidin 3-arabinoside in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, peonidin 3-arabinoside may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Peonidin 3-arabinoside is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases . These enzymes facilitate the conversion of peonidin 3-arabinoside into more water-soluble metabolites, which can be excreted from the body. Additionally, peonidin 3-arabinoside can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, peonidin 3-arabinoside is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters . Once inside the cell, peonidin 3-arabinoside can bind to intracellular proteins, influencing its localization and accumulation. For example, it has been shown to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
Peonidin 3-arabinoside exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of peonidin 3-arabinoside is influenced by targeting signals and post-translational modifications. For instance, phosphorylation of peonidin 3-arabinoside can enhance its nuclear localization, allowing it to modulate gene expression more effectively .
属性
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQGIZPDDMLVHP-KFTCICMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524943-91-7 | |
| Record name | Peonidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEONIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of peonidin 3-arabinoside?
A1: Peonidin 3-arabinoside is a major anthocyanin pigment found in various plant species, with cranberries (both Vaccinium macrocarpon [, , , , ] and Vaccinium oxycoccos [, , ]) being a particularly rich source. Other identified sources include certain cultivars of the common onion (Allium cepa) [], Cinnamomum camphora fruits [], and some species of Gaylussacia (huckleberries) [].
Q2: What is the chemical structure of peonidin 3-arabinoside?
A2: Peonidin 3-arabinoside belongs to the anthocyanin class of pigments, specifically the peonidin group. It is a glycoside formed by the attachment of an arabinose sugar molecule at the 3-position of the peonidin aglycone. Unfortunately, the provided abstracts do not contain specific information regarding its molecular formula, weight, or spectroscopic data.
Q3: How does the concentration of peonidin 3-arabinoside vary among different cranberry cultivars?
A3: Research suggests significant variation in the concentration of peonidin 3-arabinoside among different cranberry cultivars. For instance, in a study focusing on American cranberry cultivars, 'Woolman' displayed a notably higher total anthocyanin content, exceeding the average by twofold. []. Meanwhile, cultivars like 'Howes', 'Le Munyon', and 'BL-8' exhibited higher levels of anthocyanidin galactosides, anthocyanidins, and total anthocyanins [].
Q4: How does peonidin 3-arabinoside contribute to the antioxidant capacity of cranberries?
A5: Peonidin 3-arabinoside, alongside other anthocyanins, plays a crucial role in the notable antioxidant activity of cranberries. A study utilizing vacuum-microwave drying (VMD), freeze-drying (FD), and hot air-drying (AD) methods on cranberries revealed that the 60% acidified methanol fraction, rich in anthocyanins including peonidin 3-arabinoside, exhibited significantly higher antioxidant potential compared to other fractions [].
Q5: Beyond cranberries, what is the significance of peonidin 3-arabinoside in other plant species?
A6: While prominently featured in cranberry research, peonidin 3-arabinoside holds significance in other plant species as well. In Cinnamomum camphora fruits, it's identified as a major anthocyanin component alongside peonidin-3-xyloside and peonidin-3-glucoside []. This research highlights the potential use of Cinnamomum camphora fruit extract for its preservative and bacteriostatic properties, attributed to the presence of these anthocyanins [].
Q6: Are there potential applications of peonidin 3-arabinoside in the food industry?
A7: The research suggests potential applications of peonidin 3-arabinoside in the food industry. For instance, enzymatic hydrolysis of lingonberry cake, a byproduct of juice production, yielded a fermentolysate rich in phenolic substances, including a complex of anthocyanins potentially containing peonidin 3-arabinoside []. This fermentolysate exhibits high antioxidant activity and can be further explored as a potential food ingredient [].
Q7: What analytical techniques are commonly employed to identify and quantify peonidin 3-arabinoside?
A8: Researchers utilize various analytical methods to identify and quantify peonidin 3-arabinoside. High-performance liquid chromatography (HPLC) stands out as a widely used technique for separating and quantifying individual anthocyanins, including peonidin 3-arabinoside, in plant extracts [, , , , , ]. Additionally, spectrophotometric methods at specific wavelengths are employed to determine total anthocyanin content [].
Q8: Is there evidence suggesting peonidin 3-arabinoside might have medicinal properties?
A9: While the provided research primarily focuses on the occurrence, extraction, and characterization of peonidin 3-arabinoside, some studies hint at its potential medicinal properties. The broader context of anthocyanins, recognized for their antioxidant, anti-inflammatory, and potential anticancer effects, provides a basis for further investigation into the specific bioactivities of peonidin 3-arabinoside []. One study explored its potential as an anticancer compound by conducting in-silico analysis of its interaction with the ALK5 receptor, a potential drug target for cancer therapy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)



![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)


